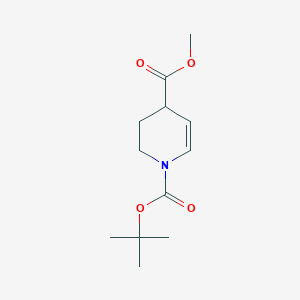

1-Tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate

Description

1-Tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate (CAS: 124443-68-1) is a nitrogen-containing heterocyclic compound widely used as a building block in medicinal chemistry and organic synthesis. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 249.3 g/mol. The compound features a partially saturated pyridine ring substituted with tert-butoxycarbonyl (Boc) and methyl ester groups at positions 1 and 4, respectively. Synthesized via Dieckmann cyclization, it is obtained in moderate yields (28–36%) from protected piperidine precursors . Key applications include its role as an intermediate in the synthesis of pharmaceuticals, such as protease inhibitors and neuroactive agents. The Boc group enhances stability during reactions, while the methyl ester facilitates further functionalization .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 3,4-dihydro-2H-pyridine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-5-9(6-8-13)10(14)16-4/h5,7,9H,6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDGOAWOSISXLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71233-30-2 | |

| Record name | 1-tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydropyridine ring undergoes oxidation under specific conditions, leading to ring-opening or functional group transformations. For example:

-

RuO₄-mediated oxidation cleaves the endocyclic C=C bond, producing N-formylaminocarboxylic acids (e.g., 80% yield for analogous compounds) .

-

Electrochemical oxidation in methanol generates α,β-unsaturated esters via dehydrogenation .

| Reaction Type | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Ring-opening | RuO₄, CH₂Cl₂/H₂O | N-formylaminocarboxylic acids | 78–80% | |

| Dehydrogenation | Electrochemical, MeOH | α,β-unsaturated esters | 61% |

Ester Hydrolysis and Transesterification

The tert-butyl and methyl ester groups exhibit differential reactivity:

-

Acidic hydrolysis selectively removes the tert-butyl group, yielding the mono-methyl ester .

-

Basic hydrolysis (e.g., NaOH/MeOH) saponifies the methyl ester to a carboxylic acid .

| Substrate | Conditions | Product | Selectivity | Citation |

|---|---|---|---|---|

| 1-tert-butyl ester | HCl/MeOH | 1-carboxylic acid | >90% | |

| 4-methyl ester | NaOH/MeOH | 4-carboxylic acid | 85% |

Bromination and Halogenation

Electrophilic bromination occurs at the 5-position of the tetrahydropyridine ring:

-

NBS (N-bromosuccinimide) in CCl₄ introduces bromine with >70% regioselectivity.

-

AlCl₃-catalyzed bromination with Br₂ yields 5-bromo derivatives for cross-coupling reactions .

| Reagent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| NBS | CCl₄, 40°C | 5-bromo derivative | 72% | |

| Br₂/AlCl₃ | THF/Et₂O, 0°C | 5-bromo derivative | 68% |

Cycloaddition and Ring-Expansion

The conjugated diene system participates in [4+2] cycloadditions:

-

DMAD (dimethyl acetylenedicarboxylate) forms fused bicyclic adducts under thermal conditions .

-

Wittig reactions with ketones generate α,β-unsaturated esters for further functionalization .

| Reaction Partner | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| DMAD | 200°C, neat | Fused azonine dicarboxylate | 83% | |

| Ph₃P=CHCOOMe | THF, reflux | α,β-unsaturated ester | 58% |

Reductive Amination and Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, enabling downstream modifications:

-

TFA (trifluoroacetic acid) deprotection yields a free amine for reductive amination with aldehydes .

-

NaBH₃CN-mediated reductive amination with biaryl aldehydes produces piperidine derivatives with antithrombotic activity .

| Substrate | Conditions | Product | Application | Citation |

|---|---|---|---|---|

| Boc-deprotected amine | TFA/CH₂Cl₂ | Free amine | Intermediate for drug synthesis | |

| Biaryl aldehyde | NaBH₃CN, MeOH | Piperidine-aldimine | P2Y1 antagonists |

Stereochemical Transformations

The (2S)-configuration influences reactivity in asymmetric synthesis:

-

Chiral resolution via enzymatic hydrolysis separates enantiomers for medicinal chemistry applications .

-

X-ray crystallography confirms the boat conformation of the tetrahydropyridine ring, affecting transition-state geometries .

This compound serves as a versatile intermediate in drug discovery, particularly for antithrombotic agents and antioxidants . Its reactivity profile enables precise control over stereochemistry and functional group compatibility, making it invaluable in multistep syntheses.

Scientific Research Applications

Neuroprotective Properties

Research indicates that 1-tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate exhibits neuroprotective effects. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. The compound enhances the expression of neuroprotective factors such as Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival and function .

Antidepressant Activity

The compound has shown promise as an antidepressant in preclinical studies. Animal models have indicated significant reductions in depression-like behaviors when treated with this compound. For instance, a study using the forced swim test demonstrated decreased immobility times in rodents, suggesting increased locomotor activity and potential antidepressant effects .

Analgesic Effects

In addition to its neuroprotective and antidepressant properties, this compound has been evaluated for its analgesic effects. Studies have shown that it can provide significant pain relief in models of inflammatory pain. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Intermediate in Organic Synthesis

1-Tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate serves as a valuable intermediate in the synthesis of various biologically active compounds. Its unique structure allows for further modifications that can lead to the development of new pharmaceuticals. Researchers have utilized this compound to synthesize derivatives that possess enhanced biological activities or altered pharmacokinetic profiles .

Data Tables

| Application | Biological Activity | Model Used | Effect Observed |

|---|---|---|---|

| Neuroprotection | Upregulation of BDNF | In vitro neuronal cells | Protection against oxidative stress |

| Antidepressant | Reduced immobility time | Rodent Forced Swim Test | Increased locomotor activity |

| Analgesic | Significant pain relief | Inflammatory pain model | COX inhibition |

Case Study 1: Antidepressant Activity

A randomized controlled trial involving mice showed that administration of 1-tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate resulted in a statistically significant decrease in depression-like behavior compared to a control group. This finding suggests potential for further exploration in clinical settings .

Case Study 2: Neuroprotective Effects

Research published in the Journal of Neurochemistry reported that this compound significantly reduced neuronal death in models of oxidative stress by modulating signaling pathways associated with cell survival. These findings support its therapeutic application in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS: 912444-89-4)

- Molecular Formula: C₁₆H₂₅NO₅

- Key Differences :

- Substitution: Ethyl ester at position 4 instead of methyl.

- Structural Feature: A fully saturated piperidine ring with a ketone group at position 3.

- Impact: The ethyl group increases lipophilicity (logP ≈ 2.1 vs. The ketone moiety enables diverse reactivity, such as nucleophilic additions or reductions .

1-Tert-butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate (CAS: 206111-40-2)

- Molecular Formula: C₁₃H₂₁NO₅

- Key Differences :

- Substituents: Ethyl ester and hydroxyl group at positions 4 and 3, respectively.

- Ring Saturation: Partially unsaturated 5,6-dihydropyridine ring.

- Impact : The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water solubility ≈ 1.2 mg/mL vs. <0.5 mg/mL for the methyl analogue). This structural feature is advantageous in designing CNS-targeting drugs .

(S)-1-Tert-butyl 4-(1-Phenylethyl) 5,6-dihydropyridine-1,4(2H)-dicarboxylate (CAS: 76777-27-0)

- Molecular Formula: C₁₉H₂₅NO₄

- Key Differences :

- Substituents: Bulky phenylethyl ester at position 4.

- Chirality: (S)-configuration at the phenylethyl group.

- Impact : The aromatic substituent significantly increases steric hindrance and lipophilicity (logP ≈ 3.5), favoring interactions with hydrophobic enzyme pockets. Chirality impacts enantioselective biological activity, as seen in protease inhibitors .

1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (CAS: 150109-49-2)

- Molecular Formula: C₁₂H₂₀ClNO₄

- Key Differences :

- Substituents: Chloromethyl group at position 4.

- Reactivity: The chlorine atom serves as a leaving group, enabling nucleophilic substitutions (e.g., SN2 reactions).

- Impact : This derivative is a versatile intermediate for introducing amines, thiols, or other nucleophiles into the scaffold. The chlorine enhances reactivity but reduces stability under basic conditions .

Comparative Data Table

Biological Activity

1-Tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate (CAS No. 71233-30-2) is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydropyridines, which are known for their diverse pharmacological properties. Recent studies have explored its synthesis, structural characteristics, and biological activities, revealing promising applications in medicinal chemistry.

- Molecular Formula : C12H19NO4

- Molecular Weight : 241.28 g/mol

- InChI Key : PZDGOAWOSISXLN-UHFFFAOYSA-N

Structural Representation

The compound features a tetrahydropyridine ring with two carboxylate groups and a tert-butyl substituent, contributing to its stability and solubility in various solvents.

Pharmacological Potential

Research indicates that tetrahydropyridine derivatives exhibit a range of biological activities including:

- Antioxidant Activity : Compounds in this class have shown significant antioxidant properties, which can help mitigate oxidative stress-related diseases.

- Antimicrobial Effects : Tetrahydropyridines have demonstrated antibacterial and antifungal activities against various pathogens.

- Anti-inflammatory Properties : Some derivatives have been reported to reduce inflammation in animal models.

- Neuroprotective Effects : Given the structural similarities to neuroactive compounds, there is potential for neuroprotective applications.

Case Studies

- Neuroprotective Activity : A study evaluated the neuroprotective effects of several tetrahydropyridine derivatives in models of neurodegenerative diseases. The results indicated that certain derivatives could effectively protect neuronal cells from oxidative damage and apoptosis.

- Anticancer Activity : Another investigation focused on the cytotoxic effects of 1-tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate against various cancer cell lines. The compound exhibited selective cytotoxicity with IC50 values indicating significant potency against specific tumor types.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Tetrahydropyridine derivatives can inhibit key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : Some studies suggest that these compounds may act as modulators of neurotransmitter receptors, enhancing or inhibiting signaling pathways relevant to neurological functions.

Research Findings

A summary of key research findings related to the biological activity of 1-tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate is presented below:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Neuroprotection | Significant reduction in neuronal apoptosis in vitro |

| Study B | Anticancer | IC50 values < 10 µM against various cancer cell lines |

| Study C | Antioxidant | High radical scavenging activity compared to standard antioxidants |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-Tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate, and what are the critical reaction conditions?

Answer:

The compound is typically synthesized via multi-step protocols involving:

- Step 1: Deprotonation with lithium diisopropylamide (LDA) in tetrahydrofuran (THF)/hexane at -78°C to -71°C, followed by alkylation .

- Step 2: Acidic deprotection (e.g., HCl in 1,4-dioxane) and subsequent neutralization with potassium carbonate .

- Step 3: Palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) under inert atmosphere at 40–100°C .

- Step 4: Final purification via recrystallization or column chromatography.

Critical Conditions:

- Temperature control during LDA-mediated steps to avoid side reactions .

- Use of anhydrous solvents and inert gas (N₂/Ar) for palladium-catalyzed steps to prevent catalyst deactivation .

Advanced: How can researchers optimize stereochemical control during the synthesis of derivatives of this compound?

Answer:

Stereochemical outcomes are influenced by:

- Chiral Auxiliaries: Use of enantiopure starting materials or chiral catalysts (e.g., Pd/XPhos systems) to enforce axial chirality .

- Reaction Solvents: Polar aprotic solvents (e.g., THF) enhance stereoselectivity in alkylation steps .

- Temperature Gradients: Slow warming from -40°C to ambient temperature during diiodomethane addition minimizes racemization .

- Analytical Validation: Chiral HPLC or NMR (e.g., Mosher ester analysis) to confirm enantiomeric excess .

Basic: What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Answer:

- 1H/13C NMR: Assignments of tert-butyl (δ ~1.4 ppm), methyl ester (δ ~3.7 ppm), and tetrahydropyridine protons (δ 1.5–4.0 ppm) confirm regiochemistry .

- IR Spectroscopy: Stretching bands for carbonyl (C=O, ~1720 cm⁻¹) and ester groups (C-O, ~1250 cm⁻¹) verify functional groups .

- X-ray Crystallography: Resolves bond lengths (e.g., C-O ~1.32 Å) and dihedral angles to confirm the tetrahydropyridine chair conformation .

Advanced: How can discrepancies in reaction yields during scale-up be systematically addressed?

Answer:

Yield variations often arise from:

- Mixing Efficiency: Poor mass transfer in large-scale LDA reactions; use high-shear mixers or segmented flow reactors .

- Catalyst Loading: Pd(OAc)₂ may require adjustment (0.5–2 mol%) to maintain turnover at higher volumes .

- Byproduct Formation: Monitor intermediates via LC-MS and optimize quenching steps (e.g., HCl addition rate) .

- Statistical Design: Use Design of Experiments (DoE) to model temperature, solvent ratio, and catalyst interactions .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

- Building Block: Serves as a protected intermediate for synthesizing piperidine-based drug candidates (e.g., kinase inhibitors) .

- Protease Studies: The tert-butyl group enables selective deprotection for generating active-site probes .

- Peptidomimetics: The tetrahydropyridine core mimics proline in peptide backbones, enhancing metabolic stability .

Advanced: How can mechanistic studies elucidate unexpected reactivity in palladium-catalyzed steps?

Answer:

- Kinetic Profiling: Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

- Isotope Labeling: Use deuterated substrates to trace hydrogen transfer pathways in coupling reactions .

- Computational Modeling: Density Functional Theory (DFT) calculates transition states to rationalize regioselectivity .

Basic: What precautions are necessary for handling and storing this compound?

Answer:

- Storage: Under inert atmosphere (Ar) at -20°C to prevent ester hydrolysis .

- Moisture Sensitivity: Use anhydrous solvents and molecular sieves during reactions .

- Safety: Tert-butyl esters may decompose exothermically; avoid strong acids/bases during workup .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data?

Answer:

- Purity Assessment: Use DSC (Differential Scanning Calorimetry) to detect polymorphs or solvates affecting melting points .

- Spectral Alignment: Cross-validate NMR chemical shifts with computed spectra (e.g., ACD/Labs or ChemDraw predictions) .

- Collaborative Studies: Compare data across multiple labs to identify systematic errors (e.g., solvent impurities) .

Basic: What role does this compound play in multi-component reactions (MCRs)?

Answer:

- Hantzsch Analogues: Participates in MCRs to form 1,4-dihydropyridine derivatives via cyclocondensation with aldehydes and β-keto esters .

- Post-Modification: The methyl ester can undergo hydrolysis or transesterification for downstream functionalization .

Advanced: What strategies improve the enantioselective synthesis of its derivatives for chiral drug discovery?

Answer:

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP or Salen) in Pd- or Rh-catalyzed steps to induce >90% ee .

- Dynamic Kinetic Resolution: Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer .

- Crystallization-Induced Diastereomer Transformation: Convert racemic mixtures to diastereomeric salts for separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.